molecular formula P B1222587 Praseodymium CAS No. 7440-10-0

Praseodymium

Cat. No.: B1222587
CAS No.: 7440-10-0
M. Wt: 140.9077 g/mol
InChI Key: PUDIUYLPXJFUGB-UHFFFAOYSA-N
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Description

Praseodymium is a chemical element with the atomic number 59 and is part of the lanthanide series, often referred to as rare-earth metals. It is a moderately soft, ductile, and malleable silvery-white metal. This compound was discovered in 1885 by Austrian chemist Carl Auer von Welsbach. It is primarily found in minerals such as monazite and bastnasite .

Scientific Research Applications

Praseodymium has a wide range of applications in scientific research and industry:

Mechanism of Action

Target of Action

Praseodymium, a rare-earth metal, plays a pivotal role in modern technology and industry . It is used in the creation of high-strength alloys used in aircraft engines . In the electronics industry, it is used in the manufacturing of precision optical glass . This compound is also a key component in the production of high-performance permanent magnets . In the green energy sector, it is integral in the development of new materials for hydrogen storage . This compound oxide is utilized as a catalyst in various chemical reactions .

Mode of Action

This compound interacts with its targets in various ways. For instance, when added to magnesium, it creates alloys that are lighter, stronger, and more resistant to high temperatures and corrosion . In the electronics industry, it is used to produce glasses that filter out yellow light, enhancing clarity and contrast . When alloyed with neodymium, boron, and iron, this compound contributes to the creation of magnets that are exceptionally strong, durable, and resistant to demagnetization . This compound oxide acts as a catalyst in chemical reactions, including the cracking of hydrocarbons in petroleum refining .

Biochemical Pathways

This compound affects various biochemical pathways. For instance, in a study on rats with renal injury and hyperuricemia, a compound synthesized using rhein and this compound was found to enhance the intestinal uric acid excretion level of rats . This was achieved by upregulating the expression of ABCG2 protein in the jejunum and ileum, and down-regulating the expression of GLUT9 protein in the ileum and colon .

Pharmacokinetics

It is known that this compound is a moderately soft, ductile, and malleable silvery white metal . It rapidly displaces hydrogen from water in diluted acids (except hydrofluoric acid [HF]) and slowly oxidizes in air .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. For instance, in the study mentioned earlier, the compound Rh-Pr had a good recovery effect on serum uric acid, creatinine, and urea nitrogen levels . This suggests that this compound can have beneficial effects at the molecular and cellular level, particularly in the context of renal injury and hyperuricemia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the extraction and processing of this compound pose significant environmental challenges, affecting air, water, and soil quality, and consequently, the health of ecosystems and human populations . The energy-intensive nature of this compound extraction and processing also contributes to greenhouse gas emissions, exacerbating climate change .

Safety and Hazards

Praseodymium can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

Future Directions

Praseodymium is key to the production of the permanent magnets used in electric vehicles (EVs) and wind turbines . In the future, demand for this compound in wind turbines is set to more than triple by 2040, driven by the doubling of annual capacity additions and a shift towards turbines with permanent magnets .

Biochemical Analysis

Biochemical Properties

Praseodymium plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to alter cell membrane permeability, which can affect the transport of ions and molecules across the membrane . This compound ions (Pr^3+) can replace calcium ions (Ca^2+) in binding sites due to their similar ionic radii and ligand specificity . This substitution can influence the activity of calcium-dependent enzymes and proteins, thereby affecting cellular processes.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. In Escherichia coli cells, this compound ions have been shown to change the structure of the outer membrane, leading to increased cell permeability . This alteration can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of this compound can lead to the uptake of more copper ions (Cu^2+), which can further influence cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can replace calcium ions in binding sites, which can lead to enzyme inhibition or activation . This replacement can alter the conformation of proteins and enzymes, affecting their activity and function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but its interactions with biomolecules can lead to gradual changes in cellular function. Long-term exposure to this compound has been observed to cause alterations in cell membrane structure and function . These changes can have lasting effects on cellular processes, including metabolism and signaling pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular functions. At higher doses, it can cause toxic effects, including disruption of cellular processes and damage to tissues . Threshold effects have been observed, where a certain concentration of this compound is required to elicit significant biological responses.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect metabolic flux and metabolite levels by altering the activity of key enzymes. For example, this compound can inhibit or activate enzymes involved in calcium-dependent metabolic pathways, thereby influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, affecting its localization and function. This compound’s ability to replace calcium ions allows it to bind to calcium-binding proteins, influencing their distribution and activity .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its effects on cellular function. For instance, this compound can localize to the cell membrane, where it alters membrane permeability and affects ion transport .

Preparation Methods

Synthetic Routes and Reaction Conditions: Praseodymium is typically extracted from its ores through a series of chemical processes. The primary method involves the reduction of this compound fluoride or this compound chloride using calcium at high temperatures. This process can be represented by the following reaction: [ \text{PrF}_3 + 3\text{Ca} \rightarrow \text{Pr} + 3\text{CaF}_2 ]

Industrial Production Methods: In industrial settings, this compound is often produced through electrolysis of its anhydrous halides. The metal is also obtained by metallothermic reduction of its fluoride or chloride with calcium. The extraction and purification processes involve liquid-liquid extraction or ion-exchange techniques .

Types of Reactions:

    Oxidation: this compound readily oxidizes in air, forming this compound oxide with the formula ( \text{Pr}{11} ). [ 12\text{Pr} + 11\text{O}_2 \rightarrow 2\text{Pr}{11} ]

    Reduction: this compound can be reduced from its compounds using strong reducing agents like calcium or aluminum.

    Substitution: this compound reacts with halogens to form this compound halides, such as this compound chloride, this compound bromide, and this compound iodide. [ 2\text{Pr} + 3\text{Cl}_2 \rightarrow 2\text{PrCl}_3 ]

Common Reagents and Conditions:

    Oxidation: Oxygen or air.

    Reduction: Calcium or aluminum at high temperatures.

    Substitution: Halogens like chlorine, bromine, and iodine.

Major Products:

Comparison with Similar Compounds

Praseodymium is similar to other lanthanides such as neodymium, cerium, and lanthanum. it is unique in its ability to form compounds in multiple oxidation states, including +3, +4, and +5. This versatility makes this compound valuable in various high-tech applications. Similar compounds include:

This compound’s unique properties and versatility make it an essential element in modern technology and scientific research.

Properties

IUPAC Name

praseodymium
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Pr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PUDIUYLPXJFUGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Pr]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

Pr
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DSSTOX Substance ID

DTXSID4064684
Record name Praseodymium
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Molecular Weight

140.90766 g/mol
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Physical Description

Yellowish metal; oxides form on exposure to moist air; [Merck Index] It is soft, silvery, and malleable. It develops a green oxide coating when exposed to air. [Reference #1]
Record name Praseodymium
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CAS No.

13864-03-4, 7440-10-0
Record name Praseodymium hydride (PrH3)
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Record name PRASEODYMIUM
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Q & A

Q1: What are the characteristic absorption bands of praseodymium complexes with fleroxacin in the presence of cetylpyridinium chloride?

A1: The presence of fleroxacin and cetylpyridinium chloride significantly enhances the molar absorptivity of this compound. The most prominent absorption band is observed at 483 nm, exhibiting a 2.8-fold increase compared to the absence of complexing agents. []

Q2: Can you elaborate on the spectroscopic properties of single this compound ions in yttrium aluminum garnet (YAG) crystals?

A2: Single this compound ions embedded within YAG crystals demonstrate stable photoluminescence (PLE) at cryogenic temperatures. Notably, the ground state of this compound exhibits spectrally resolvable hyperfine splitting, a feature observable in their PLE. [, ]

Q3: What is the impact of this compound doping on the infrared spectrum of zinc aluminate powders?

A3: When this compound is introduced into zinc aluminate powders, distinct peaks emerge in both the cathodoluminescence (CL) and photoluminescence (PL) spectra. These peaks, observed at 494, 535, 611, 646, and 733 nm, are attributed to electronic transitions within the Pr3+ ions. []

Q4: How does this compound exist in MCM-41 catalysts and what is its role in methyl mercaptan decomposition?

A4: In this compound-promoted MCM-41 catalysts, this compound primarily exists as this compound oxide. This oxide species is believed to react with coke deposits, effectively enhancing the catalyst's stability for extended periods (up to 120 hours). []

Q5: How does this compound affect the elastic constants of single crystals?

A5: this compound exhibits intriguing behavior in its elastic constants (C11, C33, (C11-C12)/2) at low temperatures. Maxima are observed around 100 K, correlating with an anomalous heat capacity contribution. Conversely, minima emerge near 30 K, aligning with peculiarities in other physical properties. These findings suggest a highly anisotropic thermal expansion at low temperatures. []

Q6: Can this compound be used to enhance the performance of Ni/n-type InP Schottky contacts?

A6: Yes, introducing a thin this compound interlayer (approximately 100 Å) at the Ni/InP interface can significantly enhance the barrier height and reduce reverse-bias current density. This improvement is attributed to the formation of this compound oxide, a wide-bandgap material with strong chemical bonds, during the fabrication process. []

Q7: What is the significance of allanite as a potential source of this compound?

A7: Allanite, with its large coordination polyhedra, exhibits a preferential incorporation of larger light rare earth elements (LREE) like this compound compared to other REE-bearing minerals. Analyses using techniques like micro-PIXE reveal this compound concentrations in allanite ranging from 4000 to 5000 ppm, highlighting its potential as a viable source of this element. []

Q8: How does the choice of this compound precursor affect the properties of this compound aluminate thin films?

A8: The choice of this compound precursor significantly influences the properties of this compound aluminate thin films grown by MOCVD. For example, using this compound hexafluoroacetylacetonate diglyme adduct (Pr(hfa)3·diglyme) in conjunction with aluminum acetylacetonate (Al(acac)3) yields superior structural and compositional properties compared to using this compound tetramethylheptanedionate (Pr(tmhd)3). []

Q9: Can this compound-doped KDP single crystals be considered for nonlinear optical applications?

A9: Yes, this compound-doped KDP single crystals exhibit promising nonlinear optical properties. Specifically, crystals grown by the seed rotation (SR) method demonstrate enhanced SHG conversion efficiency and improved optical transmission compared to crystals grown by other techniques. []

Q10: How does the concentration of this compound affect the conductivity of Y1-xPrxBa2Cu3O7-δ single crystals?

A10: Increasing the this compound doping level in Y1-xPrxBa2Cu3O7-δ single crystals leads to enhanced localization effects. This, in turn, results in a shift of the metal-insulator transition point towards lower temperatures. []

Q11: What is the role of this compound in the formation of polymers with octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (OφD(iB)CMPO)?

A11: this compound, when extracted with OφD(iB)CMPO, forms elongated polymers. Small-angle neutron scattering (SANS) reveals these polymers to be 17–40 Å in diameter and up to 500 Å long. The formation mechanism is attributed to the bridging of this compound atoms by the bifunctional OφD(iB)CMPO molecules. []

Q12: How does this compound chloride affect the drying process of urushiol?

A12: The addition of a small amount of this compound chloride (0.7% by weight) dramatically accelerates the drying time of urushiol, reducing it from five hours to just one hour at 110°C. This catalytic effect is attributed to the coordination of this compound chloride with urushiol, forming a complex that facilitates cross-linking and polymerization during the drying process. [, ]

Q13: What is the impact of this compound doping on the stability and sintering of Ca-stabilized zirconia?

A13: The incorporation of this compound into Ca-stabilized zirconia enhances both densification and microhardness. Notably, samples prepared using sol-gel methods, particularly the citrate method, exhibit superior densification, microhardness, and a less porous microstructure compared to those prepared using conventional ceramic methods. []

Q14: Can this compound be used in catalysts for hydrogen production?

A14: Yes, this compound-zirconium-nickel-ferrite-copper oxide catalysts demonstrate promising activity in the ethanol aqueous vapor reforming reaction for hydrogen production. These catalysts are characterized by their high activity at low temperatures, high selectivity for hydrogen, and cost-effectiveness. []

Q15: How does the deficiency of this compound influence the properties of Pr1.2–x□xSr1.8Mn2O7 bilayer manganese oxides?

A15: this compound deficiency in Pr1.2–x□xSr1.8Mn2O7 bilayer manganese oxides leads to a reduction in the Curie temperature. While the parent compound (x=0) displays a semiconducting-metallic transition upon cooling, this transition is absent in this compound-deficient samples. []

Q16: What is the role of this compound in the development of permanent magnet materials?

A16: this compound is a key component in high-performance permanent magnet alloys. For example, this compound iron nitrogen phosphorus magnets, containing carefully balanced compositions of this compound, iron, and other elements, exhibit high residual magnetic flux density. The preparation methods for such alloys are continuously being refined to improve their magnetic properties and cost-effectiveness. []

Q17: How is this compound utilized in the design of mid-infrared fiber amplifiers?

A17: this compound doping in chalcogenide double-clad fibers enables the development of broadband mid-infrared fiber amplifiers operating in the 4–5 μm range. Theoretical models suggest the potential for achieving substantial gain (over 25 dB) and significant pulse energy enhancement, paving the way for applications in ultrafast optics and laser technology. []

Q18: What are the environmental considerations associated with this compound and how can they be addressed?

A18: Like many rare earth elements, this compound extraction and processing can have environmental impacts, including habitat disruption and the generation of waste. Therefore, research into more sustainable extraction methods, efficient recycling strategies, and responsible waste management practices is crucial to mitigate these impacts. []

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